

physical and chemical properties of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Cat. No.:	B1278668

[Get Quote](#)

An In-depth Technical Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Executive Summary: This document provides a comprehensive technical overview of **6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one**, a key synthetic intermediate in medicinal chemistry and drug development. It details the compound's known physical and chemical properties, presents a standard experimental protocol for its synthesis, and visualizes its synthetic workflow and role as a foundational scaffold for creating diverse, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery.

Introduction

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, also known as 6-benzyloxy-1-tetralone, is an aromatic ketone and a derivative of tetralone. Its structure is characterized by a dihydronaphthalenone core with a benzyloxy group attached at the 6-position. This compound is not typically valued for its intrinsic biological activity but rather serves as a crucial building block or intermediate in the synthesis of more complex molecules.^[1] Its stable scaffold and the reactive potential of its ketone group and aromatic ring allow for extensive chemical modifications, making it a valuable precursor for developing novel therapeutic agents.

Chemical and Physical Properties

The following tables summarize the key identifiers and computed physicochemical properties of **6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one**.

General Information

Identifier	Value
IUPAC Name	6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Alternate Name	6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one ^[2]
CAS Number	32263-70-0 ^{[3][4]}
Molecular Formula	C ₁₇ H ₁₆ O ₂ ^{[2][3][4][5]}
Molecular Weight	252.31 g/mol ^{[2][3][4][5]}
Canonical SMILES	C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)C1 ^[2]
InChI Key	SAYPPJQQGVXKAP-UHFFFAOYSA-N ^[2]

Computed Physicochemical Properties

This data is computationally derived and provides estimates of the compound's behavior in various chemical environments.^{[2][5]}

Property	Value	Reference
XLogP3	3.5	[2] [5]
Hydrogen Bond Donor Count	0	[2] [5]
Hydrogen Bond Acceptor Count	2	[2] [5]
Rotatable Bond Count	3	[2] [5]
Exact Mass	252.115029749 Da	[5]
Topological Polar Surface Area	26.3 Å ²	[2] [5]
Heavy Atom Count	19	[2] [5]
Complexity	306	[2] [5]

Spectroscopic Data Profile

While specific experimental spectra for **6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one** are not widely published in readily available literature, a predicted profile can be inferred from its structure:

- ¹H NMR: The spectrum would feature signals for the aromatic protons of the benzyloxy group and the tetralone ring system, a singlet for the benzylic methylene (-O-CH₂-Ph), and three distinct multiplets corresponding to the aliphatic protons of the cyclohexanone ring.
- ¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) at a downfield shift (typically ~197 ppm), multiple signals in the aromatic region (110-160 ppm), a signal for the benzylic carbon (-O-CH₂-), and signals for the aliphatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration (around 1680 cm⁻¹). Other significant peaks would include C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 252.12). Common fragmentation patterns would

likely involve the loss of the benzyl group or cleavage of the tetralone ring.

Experimental Protocols

The most common method for preparing this compound is through a Williamson ether synthesis.

Synthesis Protocol

This protocol details the synthesis of **6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one** from 6-hydroxy-1-tetralone and benzyl bromide.[3][4]

- Reactants and Reagents:

- 6-Hydroxy-1-tetralone (1.0 eq)
- Benzyl bromide (~1.1 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Acetone (solvent)
- Cyclohexane (for recrystallization)

- Procedure:

- A suspension of 6-hydroxy-1-tetralone (e.g., 0.3 g, 1.85 mmol) and potassium carbonate (3.70 mmol) is prepared in acetone (e.g., 15 mL).[3][4]
- Benzyl bromide (2.035 mmol) is added to the reaction mixture.[3][4]
- The mixture is heated under reflux for approximately 6 hours.[3][4]
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2).[3][4]
- Upon completion, the reaction mixture is cooled and filtered through a pad of diatomaceous earth (Celite) to remove inorganic salts.[3]

- The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.
[\[3\]](#)[\[4\]](#)
- Purification:
 - The resulting crude solid is purified by recrystallization from cyclohexane to yield pure **6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one**.[\[3\]](#)[\[4\]](#) A reported yield for this reaction is approximately 97%.[\[3\]](#)

Visualization and Logical Relationships

The following diagrams illustrate the experimental workflow and the compound's strategic role in synthesis.

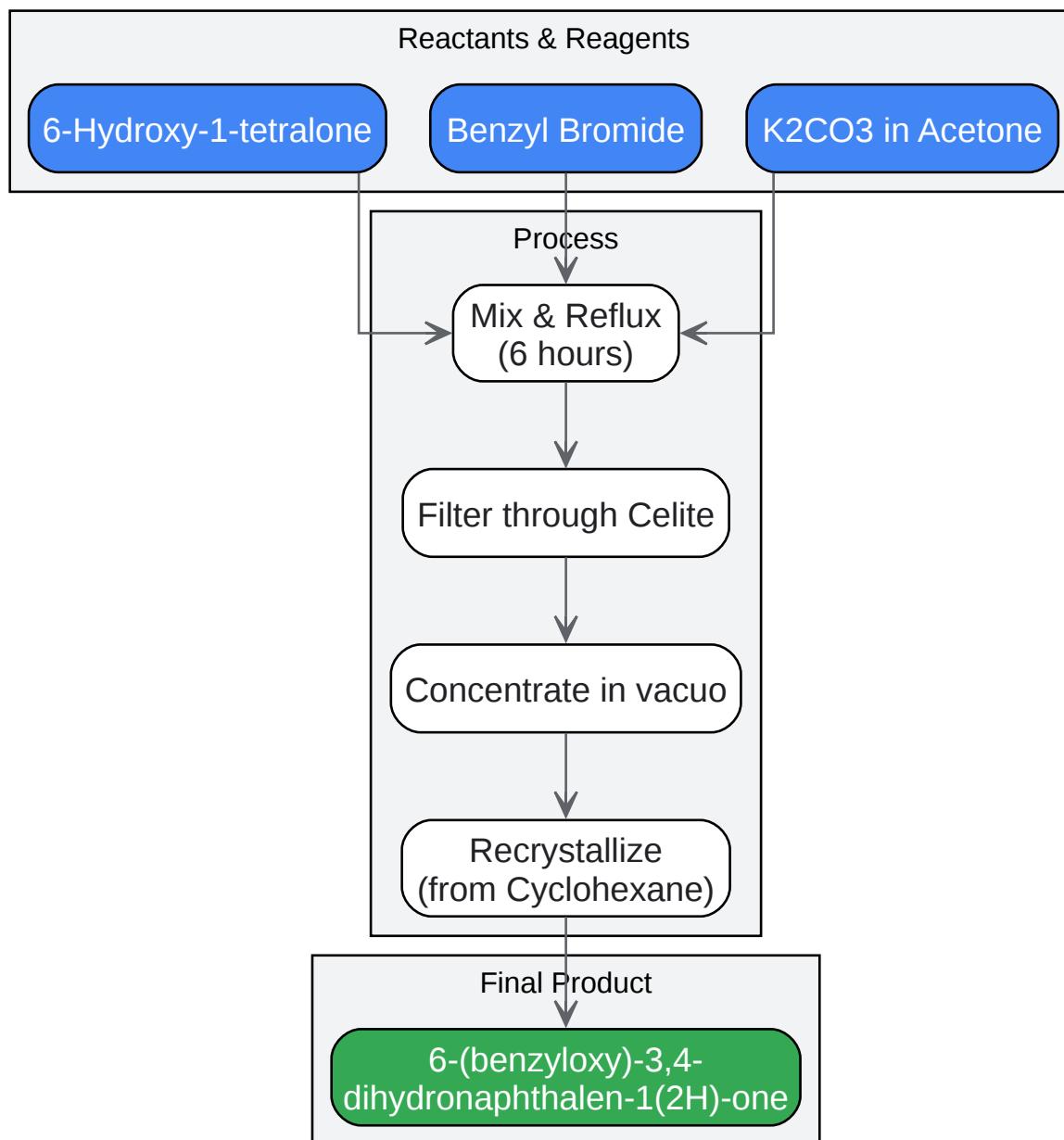
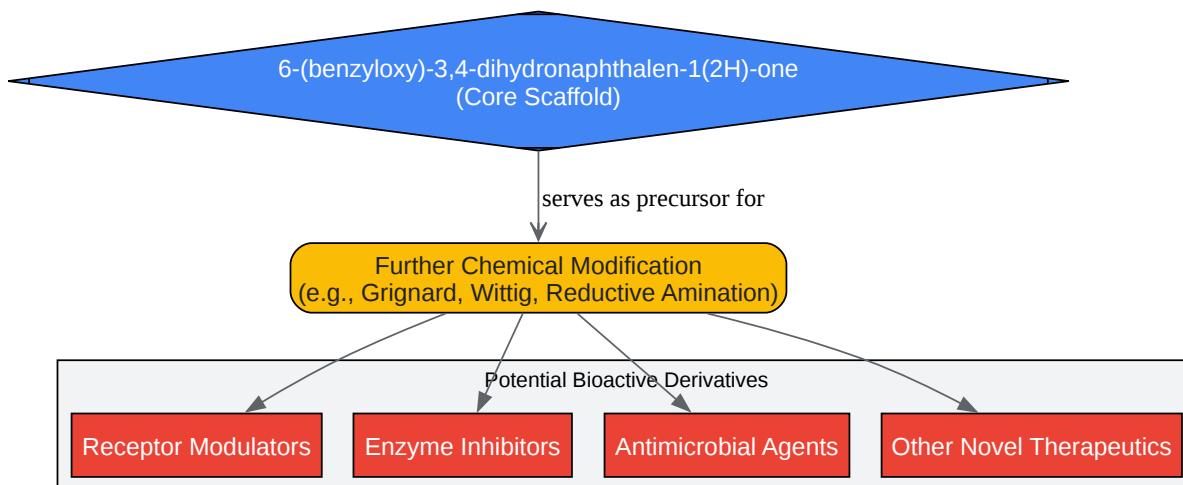


[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the synthesis of **6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one**.

[Click to download full resolution via product page](#)

Fig. 2: Role as a core scaffold for the development of diverse bioactive derivatives.

Biological Context and Applications

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is primarily of interest to the pharmaceutical and drug development industries as a versatile synthetic intermediate.^[1] The "tetralone" framework is a privileged structure found in numerous biologically active compounds. The benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected in later synthetic steps if a free hydroxyl group is desired.

Researchers utilize this scaffold to synthesize derivatives with a wide range of potential therapeutic applications, including but not limited to antimicrobial and anti-inflammatory agents.^[6] The ketone functional group is a key handle for introducing molecular diversity, allowing for the construction of complex molecular architectures designed to interact with specific biological targets.

Conclusion

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a well-characterized synthetic intermediate with a straightforward and high-yielding synthesis protocol. While it lacks significant biological activity on its own, its robust chemical scaffold makes it an invaluable starting material for medicinal chemists. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage this compound in the design and synthesis of novel, biologically active molecules for drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-(Benzyl)-3,4-dihydronaphthalen-1(2H)-one | TBE Tick-borne encephalitis [tbe-info.com]
- 2. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | 32263-70-0 [chemicalbook.com]
- 5. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- To cite this document: BenchChem. [physical and chemical properties of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278668#physical-and-chemical-properties-of-6-benzyloxy-3-4-dihydronaphthalen-1-2h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com